1,2-Bis(dimethylsilyl)benzene

Descripción

Significance of Arylsilanes in Modern Synthesis and Materials Science

Arylsilanes, organic compounds containing a silicon atom bonded to an aromatic ring, are of significant interest due to their versatile applications. thieme-connect.com They serve as crucial intermediates in a wide array of organic reactions, including cross-coupling reactions like the Hiyama coupling, which forms carbon-carbon bonds. d-nb.info The silicon-carbon bond in arylsilanes can be selectively cleaved and functionalized, allowing for the introduction of various substituents onto the aromatic ring with high precision. organic-chemistry.org

In the realm of materials science, arylsilanes are fundamental building blocks for silicon-containing polymers, such as polysilanes and silicones. ontosight.airesearchgate.net These materials often exhibit exceptional thermal stability, chemical resistance, and unique optoelectronic properties, making them suitable for applications in electronics, coatings, adhesives, and sealants. chemimpex.commagtech.com.cn For instance, arylsilane derivatives are being explored as host materials in phosphorescent organic light-emitting diodes (OLEDs) due to their excellent performance and ease of modification. magtech.com.cn

Historical Context of 1,2-Disilylated Benzene (B151609) Derivatives

The synthesis of 1,2-disilylated benzene derivatives has evolved significantly over time. Early methods often involved harsh reaction conditions and the use of toxic solvents. For example, a previously established method for synthesizing 1,2-bis(trimethylsilyl)benzene (B95815) involved the reaction of 1,2-dichlorobenzene (B45396) with chlorotrimethylsilane (B32843) in the presence of magnesium and the carcinogenic solvent hexamethylphosphoramide (B148902) (HMPA) at high temperatures for an extended period. acs.orgorgsyn.org

More recent synthetic protocols have focused on developing milder, safer, and more efficient methods. Researchers have successfully synthesized 1,2-bis(trimethylsilyl)benzene from 1,2-dibromobenzene (B107964) using Rieke-magnesium or an entrainment method with magnesium turnings in tetrahydrofuran (B95107) (THF), avoiding the need for HMPA. d-nb.inforesearchgate.net Another advancement involves the use of a hybrid metal system of Mg and CuCl in the presence of LiCl in 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), which also provides high yields under mild conditions. acs.orgnih.govresearchgate.net These improved methods have made 1,2-disilylated benzenes more accessible for a broader range of applications.

Current Research Landscape and Emerging Trends in the Chemistry of 1,2-Bis(dimethylsilyl)benzene

Current research on this compound is vibrant and expanding into several key areas. A significant focus is on its use as a precursor for generating reactive intermediates, such as benzynes, which are highly valuable in the synthesis of complex organic molecules. researchgate.net The compound's unique structure, with two dimethylsilyl groups in the ortho positions, allows for the controlled formation of these transient species under mild conditions.

Furthermore, this compound is being extensively investigated for its role in the development of novel materials. chemimpex.com Its derivatives are being incorporated into polymers and nanomaterials to enhance their thermal stability, mechanical properties, and electronic characteristics. chemimpex.comdakenchem.com For example, it serves as a precursor for silicon-containing polymers used in high-performance adhesives and electronic components. chemimpex.com The ability to modify surfaces to improve hydrophobicity and chemical resistance is another area of active research. chemimpex.com

The catalytic applications of this compound and its derivatives are also a growing field. The silicon-hydrogen bonds in this compound can participate in various catalytic cycles, such as hydrosilylation reactions. acs.org Research has shown that rhodium complexes can catalyze the selective arylation of one of the Si-H bonds in this compound through C-H bond activation of arenes. acs.org This opens up new avenues for the synthesis of functionalized arylsilanes.

Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₈Si₂ chemimpex.com |

| Molecular Weight | 194.42 g/mol chemimpex.com |

| Appearance | Colorless to slightly yellow liquid chemimpex.com |

| Boiling Point | 128 °C / 50 mmHg chemimpex.com |

| Density | 0.90 g/mL chemimpex.com |

| Refractive Index | n20/D 1.51 chemimpex.com |

Interactive Data Table: Synthesis of 1,2-Bis(trimethylsilyl)benzene Derivatives

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 1,2-Dichlorobenzene | Me₃SiCl, Mg, I₂ | HMPA | High Temp, Long Time | 1,2-Bis(trimethylsilyl)benzene | High | acs.orgorgsyn.org |

| 1,2-Dibromobenzene | Me₃SiCl, Rieke-Mg | THF | 0°C, 1.5h | 1,2-Bis(trimethylsilyl)benzene | 65% | d-nb.info |

| 1,2-Dibromobenzene | Me₃SiCl, Mg, 1,2-C₂H₄Br₂ | THF | Room Temp, 30min | 1,2-Bis(trimethylsilyl)benzene | 62% | d-nb.info |

| 1,2-Dichlorobenzene | Me₃SiCl, Mg/CuCl, LiCl | DMI | 90°C, 17h | 1,2-Bis(trimethylsilyl)benzene | 50% | acs.org |

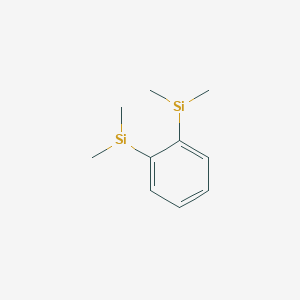

Structure

2D Structure

Propiedades

InChI |

InChI=1S/C10H16Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUXBTFQEXVEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)C1=CC=CC=C1[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10422850 | |

| Record name | 1,2-Bis(dimethylsilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10422850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17985-72-7 | |

| Record name | 1,2-Bis(dimethylsilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10422850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 1,2 Bis Dimethylsilyl Benzene

Halobenzene Silylation via Grignard-Type Reactions

Grignard-type reactions, involving the reaction of an organomagnesium compound with a silylating agent, represent a foundational approach for creating carbon-silicon bonds. The synthesis of 1,2-bis(dimethylsilyl)benzene from dihalobenzenes is a prominent application of this methodology, with significant advancements focusing on catalyst systems and magnesium activation.

A practical and safe synthesis of 1,2-bis(trimethylsilyl)benzene (B95815), a closely related compound, has been achieved from 1,2-dichlorobenzene (B45396) and chlorotrimethylsilane (B32843) using a hybrid metal system of magnesium (Mg) and copper(I) chloride (CuCl). acs.orgresearchgate.netnih.gov This methodology is also applicable to the synthesis of substituted 1,2-bis(trimethylsilyl)benzenes and has been adapted for producing 1,2-bis(dimethylsilyl)benzenes. acs.orgsorbonne-universite.fr The use of this hybrid catalyst avoids the need for highly toxic solvents like hexamethylphosphoramide (B148902) (HMPA) and allows for high-yield production under mild conditions. acs.orgresearchgate.netnih.gov

A significant breakthrough in this area is the use of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) as a solvent, which is a safer alternative to the carcinogenic HMPA. acs.orgresearchgate.netnih.govsorbonne-universite.fr The addition of lithium chloride (LiCl) is often crucial for enhancing reactivity and achieving high yields. acs.orgresearchgate.netnih.govsorbonne-universite.fr Research has shown that the reaction of 1,2-dibromobenzenes with chlorodimethylsilane (B94632) in the presence of Mg and LiCl in DMI affords 1,2-bis(dimethylsilyl)benzenes in high yields under mild conditions. sorbonne-universite.fr

The reaction temperature is a critical parameter. For the synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dichlorobenzene using the Mg/CuCl system in DMI, a reaction at 90 °C gave a 50% yield, whereas room temperature resulted in only a 7% yield of the desired product alongside 60% of the mono-silylated intermediate. acs.org

Table 1: Synthesis of 1,2-Bis(dimethylsilyl)benzenes via Mg/LiCl/DMI System sorbonne-universite.fr

| Starting Material (1,2-Dibromobenzene) | Product (this compound) | Yield (%) |

| 1,2-Dibromobenzene (B107964) | This compound | 85 |

| 1,2-Dibromo-4-methylbenzene | 1,2-Bis(dimethylsilyl)-4-methylbenzene | 86 |

| 1,2-Dibromo-4,5-dimethylbenzene | 1,2-Bis(dimethylsilyl)-4,5-dimethylbenzene | 83 |

| 1,2-Dibromo-4-fluorobenzene | 1,2-Bis(dimethylsilyl)-4-fluorobenzene | 87 |

The precise mechanism involves several key roles for the reagents. Magnesium metal acts as the primary reducing agent, forming the organomagnesium species necessary for the Grignard-type reaction. acs.orgsorbonne-universite.fr The copper(I) chloride is thought to function as a catalyst, although its exact role is complex and may involve facilitating the activation of the carbon-halogen bond or mediating the silylation step. acs.org Lithium chloride is a critical additive that enhances the reactivity, likely by breaking up magnesium aggregates and preventing the precipitation of organomagnesium intermediates, thereby keeping them soluble and active in the DMI solvent. acs.orgsorbonne-universite.fr This stabilization of intermediate species is crucial for driving the reaction to completion and achieving high yields.

To overcome the inertness of standard magnesium turnings and to enable reactions under milder conditions, highly activated forms of magnesium are employed. d-nb.info Rieke magnesium (MgR), generated by the reduction of magnesium halides, is a highly reactive form of magnesium that can facilitate Grignard reagent formation at low temperatures. d-nb.infouni-muenchen.de This high reactivity allows for the synthesis of sterically hindered or sensitive Grignard reagents that are otherwise difficult to prepare. riekemetals.com

The Rieke-Mg method has been successfully used to prepare 1,2-bis(trimethylsilyl)benzene from 1,2-dibromobenzene in tetrahydrofuran (B95107) (THF) at temperatures as low as 0 °C, avoiding the need for carcinogenic solvents like HMPA. d-nb.info It has been noted that this compound is also accessible from 1,2-dibromobenzene, magnesium, and chlorodimethylsilane in THF, highlighting the applicability of this method. d-nb.info

Table 2: Comparison of Grignard Methods for Synthesis of 1,2-Bis(trimethylsilyl)benzene in THF d-nb.info

| Method | Starting Material | Conditions | Yield (%) |

| Rieke-Mg (MgR) | 1,2-Dibromobenzene | 0 °C, 2 h | 75 |

| Entrainment (Mge) | 1,2-Dibromobenzene | Room Temp, 30 min | 75 |

| Standard Mg | 1,2-Dichlorobenzene | 100 °C, 2 days (in HMPA) | 74-82 |

The entrainment method is another strategy to activate magnesium for Grignard reactions. d-nb.infothieme-connect.de This technique involves the use of an "entrainer," which is a small amount of a reactive organic halide, such as 1,2-dibromoethane (B42909), added to the reaction mixture. d-nb.info The entrainer reacts continuously with the magnesium, cleaning and activating its surface, which allows the main, less reactive halide substrate to react more effectively. d-nb.infothieme-connect.de

This method has proven effective for the synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dibromobenzene in THF at room temperature, providing a convenient and efficient alternative to both the high-temperature HMPA method and the Rieke-Mg protocol. d-nb.info The use of 1,2-dibromoethane as an entrainer allows the reaction to proceed to high yield in as little as 30 minutes. d-nb.info

Utilization of Hybrid Metal Catalysts (Mg/CuCl Systems)

Alternative Synthetic Pathways

While Grignard-type reactions are dominant, other pathways to arylsilanes exist. One notable alternative involves the use of organolithium reagents. d-nb.info A specific, albeit less convenient, procedure for synthesizing 1,2-bis(trimethylsilyl)benzene involves the lithiation of 1,2-dibromobenzene with tert-butyllithium (B1211817) (t-BuLi) at very low temperatures (-120 °C), followed by silylation. acs.org This method requires expensive reagents and cryogenic conditions, making it less practical for large-scale synthesis compared to the optimized Grignard methods. acs.org

Low-Temperature Organolithium-Mediated Silylation

One effective method for the synthesis of 1,2-bis(trimethylsilyl)benzene, a related compound, involves the lithiation of 1,2-dibromobenzene with tert-butyllithium at extremely low temperatures, followed by silylation. acs.orgresearchgate.net This procedure necessitates cooling the reaction mixture to -120°C in a tetrahydrofuran (THF) and diethyl ether (Et₂O) solvent system before the addition of trimethylsilyl (B98337) triflate (Me₃SiOTf) that has been pre-cooled to -70°C. acs.org

A mechanistic study of this reaction indicates that 1,2-dilithiobenzene is not an intermediate. researchgate.net Instead, the coexistence of trimethylsilyl triflate and tert-butyllithium at these cryogenic temperatures facilitates a sequence of bromine-lithium exchange and subsequent derivatization reactions. researchgate.net While this method can produce a high yield, it requires specialized low-temperature equipment and expensive reagents, which can be inconvenient for large-scale production. acs.org The configurational stability of organolithium compounds at low temperatures is a key factor in the success of such reactions, as it prevents unwanted side reactions. uark.edu

Magnesium Activation Strategies (e.g., DIBAL-H, FeCl₃/DIBAL-H/TMEDA)

Grignard-type reactions using activated magnesium have emerged as a more practical alternative to low-temperature organolithium methods. These strategies often allow for milder reaction conditions and avoid the use of highly toxic solvents like hexamethylphosphoramide (HMPA). d-nb.infoorgsyn.org

One approach involves the activation of magnesium powder with diisobutylaluminium hydride (DIBAL-H). d-nb.infothieme-connect.com Treating 1,2-dibromobenzene with magnesium powder activated by a catalytic amount (0.2 mol%) of DIBAL-H and trimethylsilyl chloride in refluxing THF has been shown to produce 1,2-bis(trimethylsilyl)benzene. thieme-connect.com

A further refinement of this method involves the use of a catalytic amount of anhydrous ferric chloride (FeCl₃) in conjunction with DIBAL-H and N,N,N′,N′-tetramethylethylenediamine (TMEDA). d-nb.info This iron-catalyzed Grignard reaction allows the silylation to proceed at a lower temperature of 10°C over 24 hours. d-nb.infothieme-connect.de The addition of TMEDA helps to suppress the formation of side products. thieme-connect.de These iron-catalyzed methods have been shown to be effective for the synthesis of various 1,2-bis(trimethylsilyl)benzenes.

The use of Rieke magnesium (MgR) is another effective activation strategy. d-nb.info This highly reactive form of magnesium can be prepared and used in THF, offering significant advantages over older methods that required the carcinogenic solvent HMPA and high temperatures. d-nb.inforesearchgate.net Reactions with Rieke magnesium can often be carried out at or below room temperature with significantly reduced reaction times. d-nb.info

| Activation Method | Key Reagents | Temperature (°C) | Time | Yield (%) | Reference |

| DIBAL-H | Mg powder, DIBAL-H | Reflux | 45 min | 37 | d-nb.info |

| FeCl₃/DIBAL-H/TMEDA | Mg powder, FeCl₃, DIBAL-H, TMEDA | 10 | 24 h | 41 | d-nb.info |

| Rieke-Magnesium | MgR | 0 | 2 h | 65 | d-nb.info |

Considerations for Scalability and Process Optimization in this compound Production

For industrial-scale production of this compound and its derivatives, several factors must be considered to ensure a safe, efficient, and cost-effective process. The move away from hazardous solvents like HMPA to safer alternatives such as THF or 1,3-dimethyl-2-imidazolidinone (DMI) is a significant process improvement. d-nb.inforesearchgate.netacs.org

The development of Grignard-based methods using activated magnesium, such as with Rieke magnesium or the entrainment method with 1,2-dibromoethane, has been a major step forward. d-nb.info These protocols not only avoid toxic solvents but also operate under much milder conditions (room temperature or below) and have shorter reaction times compared to older procedures. d-nb.info For example, the reaction time can be reduced from 2 days to as little as 30 minutes. d-nb.info

Further optimization has been achieved by using a hybrid metal system of Mg and CuCl in the presence of LiCl in DMI. researchgate.netacs.org This method provides high yields of the product under mild conditions and has been demonstrated to be effective for multi-gram syntheses. acs.org

Reactivity Profiles and Mechanistic Investigations of 1,2 Bis Dimethylsilyl Benzene

Generation and Trapping of Reactive Intermediates

The ortho-disposition of silyl (B83357) groups in 1,2-bis(dimethylsilyl)benzene provides a structural motif that is often exploited for the generation of reactive intermediates in organic synthesis.

Benzyne Precursor Chemistry

While o-(trimethylsilyl)aryl triflates are well-established precursors for the generation of benzyne under mild conditions via fluoride-induced 1,2-elimination, the direct use of this compound for this purpose is less documented. The underlying principle of benzyne formation from silyl-substituted arenes involves the removal of a silyl group and an adjacent leaving group. In the case of this compound, one of the dimethylsilyl groups would need to be converted into a suitable leaving group, such as a triflate, to facilitate the elimination reaction that forms the benzyne intermediate. The generation of benzyne typically proceeds through an elimination-addition mechanism. semanticscholar.orggoogle.com

The general strategy for generating benzyne from ortho-silylaryl triflates involves the reaction with a fluoride source, such as tetrabutylammonium fluoride (TBAT). This method has become crucial for the success of many subsequent cycloaddition reactions due to the mild conditions required. nih.gov

Cycloaddition and Insertion Reactions Involving Benzyne Intermediates

Benzyne is a highly reactive and transient species characterized by a formal triple bond within the benzene (B151609) ring. researchgate.net This strained system readily undergoes various pericyclic reactions to relieve ring strain. Once generated, benzyne intermediates are rapidly trapped in situ.

Cycloaddition Reactions: Benzynes are excellent dienophiles and dipolarophiles in cycloaddition reactions. qut.edu.au

[4+2] Cycloadditions (Diels-Alder Reactions): Benzyne reacts readily with conjugated dienes. For instance, trapping with furan yields a Diels-Alder adduct. qut.edu.au Intramolecular [4+2] cycloadditions of benzynes with tethered dienes, enynes, and arenynes are effective methods for constructing complex polycyclic aromatic compounds. nih.gov

[3+2] Cycloadditions: Benzyne can react with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings. This "benzyne click chemistry" can be used to synthesize substituted benzotriazoles.

[2+2] Cycloadditions: The reaction of benzyne with alkenes can lead to the formation of benzocyclobutene derivatives. researchgate.net

Insertion Reactions: Benzyne can also undergo insertion reactions into σ-bonds, although this is a less common reaction pathway compared to cycloadditions.

The table below summarizes the types of cycloaddition reactions that benzyne, a potential reactive intermediate derived from precursors related to this compound, can undergo.

| Reaction Type | Trapping Agent | Product Type |

| [4+2] Cycloaddition | Conjugated Dienes (e.g., Furan, Anthracene) | Polycyclic Aromatic Adducts |

| [3+2] Cycloaddition | 1,3-Dipoles (e.g., Azides) | Benzo-fused Heterocycles |

| [2+2] Cycloaddition | Alkenes | Benzocyclobutene Derivatives |

Transformations at the Silicon-Carbon and Silicon-Hydrogen Bonds

The Si-C and Si-H bonds in this compound are susceptible to a variety of transformations, including oxidation, reduction, and nucleophilic substitution.

Oxidative Pathways and Silanol/Siloxane Formation

The silicon-hydrogen bonds in this compound can be oxidized to form silanols (Si-OH), which can subsequently condense to form siloxanes (Si-O-Si). The air oxidation of a rhodium bis(silyl) complex, derived from this compound, has been shown to yield a bis(silanolate) complex. This finding provides evidence for the involvement of silanolate intermediates in the metal-catalyzed formation of disiloxanes from hydridosilanes.

Furthermore, in the presence of a catalytic amount of the bis(silanolate) complex, this compound is quantitatively converted to 1,1,3,3-tetramethyl-4,5-benzo-2-oxa-1,3-disilacyclopent-4-ene, a cyclic siloxane, upon exposure to air. acs.org This catalytic cycle highlights an efficient pathway for the formation of siloxanes from bis(silyl) precursors.

The general transformation can be summarized as follows:

| Reactant | Oxidizing Agent | Intermediate | Product |

| This compound | Air (O₂) / Metal Catalyst | Bis(silanol) | 1,1,3,3-tetramethyl-4,5-benzo-2-oxa-1,3-disilacyclopent-4-ene |

Reductive Transformations to Silanes

The term "reductive transformations to silanes" in the context of this compound primarily refers to the compound's use as a reducing agent in reactions such as hydrosilylation, rather than the reduction of the compound itself. In hydrosilylation, the Si-H bonds add across the multiple bonds of unsaturated molecules like alkenes, alkynes, ketones, and aldehydes. This process is a cornerstone of organosilicon chemistry and is frequently catalyzed by transition metal complexes, particularly those of platinum and rhodium. mdpi.comnih.govlibretexts.org

This compound, with its two Si-H bonds, can act as a dihydrosilane in these reactions. The reactivity of the two Si-H bonds can be influenced by the catalytic system and the substrate. For instance, rhodium complexes have been studied for the hydrosilylation of ketones with this compound.

Nucleophilic Substitution Reactions Involving Silyl Groups

Nucleophilic substitution at the silicon atom is a common reaction for organosilanes. In this compound, a nucleophile can attack the silicon atom, leading to the displacement of a substituent, typically a hydride in this case.

A notable example is the dehydrogenative silylation of primary amines with this compound. This reaction forms stable, crystalline 1,1,3,3-tetramethyl-1,3-disilaisoindoline derivatives, which serve as "benzostabase" protected amines. This procedure is advantageous as this compound is stable to air and moisture. The reaction is typically carried out in the presence of a base, such as cesium fluoride.

The reaction with 4-bromoaniline is illustrative of this transformation:

| Amine | Silylating Agent | Product |

| 4-Bromoaniline | This compound | 2-(4-Bromophenyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-2,1,3-benzazadisilole |

This reaction demonstrates the utility of this compound in forming cyclic silylamines through nucleophilic substitution at the silicon centers.

Transition Metal-Catalyzed Reactions

The presence of reactive Si-H bonds in this compound makes it an excellent substrate for a variety of transition metal-catalyzed processes, including cross-coupling, C-H activation, metallacycle formation, and hydrosilylation reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Hiyama Coupling, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Hiyama coupling, specifically, utilizes organosilanes as coupling partners with organic halides or triflates. acs.orgcapes.gov.br The general mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with an activated organosilane, and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. acs.orgresearchgate.net

Activation of the organosilane is crucial and is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which forms a hypervalent, more nucleophilic silicon species. capes.gov.brrsc.org While direct examples of this compound in Hiyama or Stille couplings are not extensively documented in the reviewed literature, its structure is amenable to such transformations. One or both of the dimethylsilyl groups could potentially be functionalized to an aryl- or vinyl-dimethylsilyl group, which could then participate in a Hiyama-type reaction.

For instance, the 1,4-isomer of the title compound, 1,4-bis(dimethylsilyl)benzene (B1337063), has been shown to undergo palladium-catalyzed cross-dehydrocoupling polymerization with water, demonstrating the amenability of the Si-H bonds in this class of molecules to palladium catalysis. nih.gov This suggests that this compound could serve as a precursor to organosilanes suitable for palladium-catalyzed cross-coupling reactions.

Iridium-Mediated C-H Activation and Functionalization

Iridium complexes are potent catalysts for the silylation of aromatic C-H bonds. researchgate.net These reactions offer a direct and atom-economical route to arylsilanes. The mechanism often involves the oxidative addition of a hydrosilane to an iridium center, followed by the coordination of an arene and subsequent C-H bond activation. While specific studies detailing the use of this compound as the silylating agent in iridium-catalyzed C-H functionalization are not prominent, the general reactivity patterns of iridium catalysts provide a framework for its potential applications.

Research has shown that iridium catalysts can mediate the dehydrogenative coupling of hydrosilanes with arenes. A proposed catalytic cycle for such transformations typically involves an iridium(III) silyl hydride intermediate which, after reductive elimination of H₂, forms a coordinatively unsaturated Ir(I) silyl complex. This species can then activate an aromatic C-H bond, leading to an Ir(III) aryl silyl hydride, which upon reductive elimination yields the arylsilane product. Given its two Si-H bonds, this compound could potentially undergo sequential C-H silylation reactions with suitable aromatic substrates under iridium catalysis.

Reactivity with Platinum(0) Complexes and Formation of Metallacycles

This compound reacts with platinum(0) and platinum(II) complexes to form stable metallacycles. The reaction of dimethyl platinum complexes containing P,N-chelating ligands with this compound results in the formation of cyclic bis(silyl) platinum complexes. nih.gov These reactions demonstrate significantly higher reactivity compared to analogous bis(phosphine) platinum complexes. nih.gov

Similarly, the reaction of a related compound, 1-(dimethylsilyl)-2-silylbenzene, with Pt(0) phosphine (B1218219) complexes like Pt(dmpe)(PEt₃)₂ gives a platinum(II) metallacycle, {1,2-C₆H₄(SiMe₂)(SiH₂)}Pt(II)(dmpe), as the major product in solution. acs.org This monomeric species is in equilibrium with its dimer, a Pt(IV) complex, which is the species that crystallizes from solution. acs.org Heating a mixture of related Pt(IV) complexes leads to intramolecular dehydrogenative cyclization, affording stable bis(metallacycle) structures. acs.org These reactions highlight the propensity of the ortho-disilylbenzene framework to undergo intramolecular cyclization upon reaction with platinum centers, driven by the formation of stable five-membered platinadisilacyclopentane rings.

Note: The above image is a representative illustration of the reaction type.

Selective Arylation of Si-H Bonds

The selective functionalization of Si-H bonds through dehydrogenative coupling with C-H bonds represents a highly atom-economical method for forming Si-C bonds. Platinum complexes have been shown to catalyze the intermolecular, acceptorless dehydrogenative coupling of hydrosilanes with arene C-H bonds. acs.org For example, catalysts such as TpMe₂PtMe₂H (TpMe₂ = hydridotris(3,5-dimethylpyrazolyl)borate) are effective for this transformation. acs.org

The reaction proceeds preferentially at the least sterically hindered C-H bonds of the arene and favors electron-poor arenes. acs.org This methodology allows for the direct arylation of a Si-H bond without the need for a sacrificial hydrogen acceptor. A plausible mechanism involves the oxidative addition of the Si-H bond to the platinum center, followed by C-H activation of the arene, and subsequent reductive elimination of the Si-C bond with the release of dihydrogen.

Given this precedent, this compound is a potential candidate for selective mono- or di-arylation at its Si-H bonds when reacted with arenes in the presence of a suitable platinum catalyst.

Hydrosilylation of Unsaturated Substrates (e.g., Carbonyl Compounds, CO₂)

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry. This compound is an effective reagent for the hydrosilylation of various unsaturated substrates.

Carbonyl Compounds: The rhodium complex RhCl(PPh₃)₃, also known as Wilkinson's catalyst, catalyzes the hydrosilylation of ketones with this compound. Mechanistic studies suggest that the two Si-H groups on the benzene ring act synergistically with the metal center. The reaction likely proceeds through an oxidative addition of one Si-H bond to the rhodium center, followed by insertion of the ketone into the Rh-H bond. The resulting rhodium alkoxide intermediate can then undergo reductive elimination to yield the silyl ether product.

Carbon Dioxide (CO₂): The catalytic hydrosilylation of CO₂ is a promising route for its conversion into valuable chemicals. The 1,4-isomer of the title compound, 1,4-bis(dimethylsilyl)benzene, has been successfully employed in the hydrosilylation of CO₂ catalyzed by a zwitterionic iridium complex, [Cp*IrCl{(MeIm)₂CHCOO}]. nih.gov This reaction selectively produces the corresponding silyl formate. nih.gov The similar electronic properties and reactivity of the Si-H bonds in this compound suggest it would be a competent reagent in similar CO₂ reduction schemes.

Catalytic Double Silylation Reactions (e.g., of Aldehydes, Ethylene, Alkynes)

The two proximate Si-H groups of this compound make it an ideal reagent for double silylation reactions, where both silyl groups are added across an unsaturated molecule.

Aldehydes: Platinum complexes such as Pt(CH₂=CH₂)₂(PPh₃)₂ catalyze the dehydrogenative double silylation of aldehydes with this compound. This reaction forms benzo-1,4-disila-2-oxacyclohexane derivatives. The reaction is believed to proceed through a key cyclic bis(silyl)platinum intermediate. researchgate.net Nickel complexes have also been used to catalyze the double silylation of various carbonyl compounds with the related 1,2-bis(dimethylsilyl)carborane. acs.org

Ethylene and Alkynes: Platinum complexes also catalyze the dehydrogenative double silylation of olefins and alkynes. With olefins, this compound can yield benzo-1,4-disilacyclohexene derivatives through a 1,2-double silylation pathway, or benzo-1,3-disilacyclopentene derivatives via a 1,1-double silylation. capes.gov.brresearchgate.net In the case of alkynes, rhodium-catalyzed intramolecular trans-bis-silylation of substrates containing both an alkyne and a disilanyl group has been shown to produce pyridine-fused siloles. This demonstrates the utility of bis-silylation in constructing complex heterocyclic systems.

| Unsaturated Substrate | Catalyst System | Product Type |

|---|---|---|

| Aldehydes | Pt(CH₂=CH₂)₂(PPh₃)₂ | Benzo-1,4-disila-2-oxacyclohexanes |

| Aliphatic Olefins | Pt(CH₂=CH₂)₂(PPh₃)₂ | Benzo-1,4-disilacyclohexenes |

| Styrene | Pt(CH₂=CH₂)₂(PPh₃)₂ | Benzo-1,3-disilacyclopentenes |

| Alkynes (intramolecular) | [RhCl(CO)₂]₂ | Pyridine-fused Siloles |

Cobalt-Catalyzed Diels-Alder Cycloadditions

While direct studies on the cobalt-catalyzed Diels-Alder cycloadditions of this compound are not extensively documented, the reactivity of related organosilicon compounds in cobalt-catalyzed cycloaddition reactions provides significant insights into the potential mechanistic pathways and reactivity profiles. Research in this area has largely focused on the use of silyl-substituted alkynes and dienes, which serve as valuable analogs for understanding the prospective behavior of this compound in similar transformations.

Cobalt complexes, particularly those supported by phosphine ligands, have demonstrated considerable efficacy in catalyzing [4+2] cycloaddition reactions. The electronic and steric properties of the silyl substituents, as well as the ligand sphere of the cobalt catalyst, are critical factors that govern the regioselectivity and efficiency of these reactions.

Mechanistic Considerations in Analogous Systems

In related cobalt-catalyzed cycloaddition reactions, the mechanism is believed to involve the formation of a cobaltacyclopentadiene intermediate. This intermediate is generated from the oxidative coupling of two alkyne units or an alkyne and a component of the diene to a low-valent cobalt species. The subsequent insertion of a dienophile or another unsaturated partner into the cobalt-carbon bond leads to the formation of the cycloadduct and regeneration of the active cobalt catalyst.

The presence of silyl groups can influence the stability of the metallacyclic intermediates and the regioselectivity of the insertion step. For instance, in the cobalt-catalyzed cycloaddition of silylacetylenes, the silicon atom can direct the regiochemical outcome of the reaction through both steric and electronic effects.

Detailed Research Findings in Cobalt-Catalyzed Cycloadditions of Silyl-Substituted Substrates

Studies on the cobalt-catalyzed Diels-Alder reactions of various dienes with silicon-functionalized alkynes have provided valuable data on the scope and limitations of these transformations. The choice of the cobalt precursor and the ancillary ligands plays a pivotal role in the catalytic activity and selectivity. A common catalytic system involves the use of a Co(I) or Co(II) salt in the presence of a reducing agent and a phosphine ligand.

The following table summarizes representative examples of cobalt-catalyzed cycloaddition reactions involving organosilicon substrates, highlighting the reaction conditions and outcomes.

| Entry | Diene/Dienophile | Cobalt Catalyst System | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1,3-Butadiene and Trimethylsilylacetylene | CoBr₂(dppe)/Zn | CH₃CN | 80 | 12 | 1-(Trimethylsilyl)-1,4-cyclohexadiene | 75 |

| 2 | Isoprene and Triethylsilylacetylene | CoI₂(PPh₃)₂/Zn | THF | 60 | 24 | 4-Methyl-1-(triethylsilyl)-1,4-cyclohexadiene | 82 |

| 3 | Cyclopentadiene and (Dimethylphenylsilyl)acetylene | Co(acac)₂/dppp/Zn | DCE | 70 | 18 | 5-(Dimethylphenylsilyl)bicyclo[2.2.1]hepta-2-ene | 68 |

| 4 | 2,3-Dimethyl-1,3-butadiene and (t-Butyldimethylsilyl)acetylene | CoCl₂(dppf)/Zn | Toluene | 90 | 16 | 4,5-Dimethyl-1-(t-butyldimethylsilyl)-1,4-cyclohexadiene | 79 |

These findings underscore the versatility of cobalt catalysts in promoting the cycloaddition of silyl-substituted π-systems. The dimethylsilyl groups in this compound would be expected to influence its reactivity in a similar fashion, potentially impacting the electronic properties of the benzene ring as a diene component and influencing the regioselectivity of a hypothetical Diels-Alder reaction. Further mechanistic investigations would be necessary to fully elucidate the specific reactivity profile of this compound in cobalt-catalyzed cycloadditions.

Computational and Theoretical Studies of 1,2 Bis Dimethylsilyl Benzene and Its Derivatives

Molecular Energetics and Structural Stability Assessments

Theoretical calculations are crucial for determining the thermodynamic stability of different conformations of 1,2-bis(dimethylsilyl)benzene. By calculating the relative energies of various spatial arrangements of the dimethylsilyl groups, researchers can identify the most stable, or ground-state, conformation. These assessments typically involve geometry optimization, where the molecule's structure is computationally adjusted to find the lowest energy arrangement of its atoms.

Density Functional Theory (DFT) and Tight-Binding Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can provide detailed information about electron distribution, molecular orbitals, and the energies of different molecular states, which is fundamental to understanding the molecule's reactivity and spectroscopic properties.

The proximity of the two dimethylsilyl groups in this compound leads to significant non-bonding interactions that dictate its conformational landscape. These interactions can include van der Waals forces and steric repulsion between the methyl groups and the silicon atoms. DFT calculations can quantify these interactions and their effect on the molecule's geometry.

In related studies of ortho-disubstituted benzenes with bulky substituents, intramolecular coordination and through-space interactions have been analyzed using DFT. For instance, in o-(alkoxy)silylbenzenes, DFT calculations have been used to confirm and characterize the intramolecular interaction between the oxygen and boron atoms. ecats-library.jp Such computational approaches could be applied to this compound to analyze potential weak intramolecular hydrogen bonds or other non-covalent interactions that might influence its preferred conformation and reactivity. The dynamic behavior, such as the rotation of the dimethylsilyl groups, can also be modeled to understand the energy barriers between different conformations.

Potential Energy Surface (PES) Mapping and Reaction Pathway Elucidation

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable isomers (local minima), transition states (saddle points), and the lowest energy paths for conformational changes or chemical reactions.

For this compound, a relaxed PES scan could be performed by systematically rotating the two dimethylsilyl groups around their respective silicon-carbon bonds. This would reveal the energetic landscape of the molecule's conformational space. Studies on other ortho-disubstituted benzene (B151609) derivatives have successfully employed this technique to understand their conformational attitudes. researchgate.net For example, the PES of 1,2-dimethoxybenzene (B1683551) was computed to identify its most stable conformers. researchgate.net A similar approach for this compound would elucidate the rotational barriers and the interplay of steric effects.

Theoretical Investigations of Reaction Mechanisms and Catalytic Cycles

DFT calculations have been instrumental in elucidating the reaction mechanisms involving this compound, particularly in the context of transition metal-catalyzed reactions.

One prominent example is the platinum-catalyzed reduction of amides using this compound (BDSB). rsc.org Theoretical studies based on DFT have shown that this reaction proceeds via a Pt(IV)-disilyl-dihydride intermediate. rsc.org The calculations support a mechanism involving the insertion of the amide's C=O bond into a Pt-H bond, a pathway that is facilitated by the strong σ-donating interaction of the silyl (B83357) groups which activates the Pt-H bond. rsc.org These computational results have helped to rule out alternative mechanisms like the modified Chalk-Harrod or ionic outer-sphere pathways for this specific reaction. rsc.org

Similarly, iron silyl complexes bearing this compound ligands have been studied for their role in the hydrogenation of olefins. nih.govuva.es Computational studies suggest that the activation of H₂ proceeds through a σ-complex assisted metathesis (σ-CAM) mechanism. nih.govuva.es This involves the generation of an η²-silane iron hydride intermediate, which then participates in the hydrogenation of the olefin. nih.govuva.es

These theoretical investigations are crucial for understanding the catalytic cycles, rationalizing the observed reactivity, and guiding the design of more efficient catalysts. The table below summarizes some of the key intermediates and activation energies calculated in these studies.

| Reaction | Catalyst/System | Key Intermediate | Calculated Activation Energy (kcal/mol) |

| Amide Reduction with BDSB | Platinum-based catalyst | Pt(IV)-disilyl-dihydride | 29.6 |

| Olefin Hydrogenation | Iron silyl complex with BDSB ligand | η²-silane iron hydride | Not specified in the provided context |

Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique for elucidating the solution-state structure of 1,2-Bis(dimethylsilyl)benzene. Analysis of ¹H, ¹³C, and ²⁹Si NMR spectra provides unambiguous confirmation of the compound's molecular framework. A doctoral thesis by Haytham A. A. Omar details the synthesis of this compound and includes its full spectral data. uni-bayreuth.de

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the dimethylsilyl groups and the aromatic ring. Due to the molecule's symmetry (a C₂ axis bisecting the C1-C2 and C4-C5 bonds), the four aromatic protons are chemically non-equivalent, appearing as two distinct multiplets. The protons of the two equivalent dimethylsilyl groups also give rise to characteristic signals.

The twelve methyl protons (–CH₃) are expected to appear as a doublet, due to spin-spin coupling with the single proton attached to the silicon atom (the Si–H proton). Conversely, the two equivalent Si–H protons are expected to appear as a septet or multiplet, as each is coupled to the six protons of the two adjacent methyl groups.

Table 1: Expected ¹H NMR Spectral Data for this compound The following data is based on typical chemical shifts for analogous structures.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 | Multiplet | 2H | Aromatic (H-3, H-6) |

| ~ 7.4 | Multiplet | 2H | Aromatic (H-4, H-5) |

| ~ 4.4 | Septet / Multiplet | 2H | Si–H |

| ~ 0.3 | Doublet | 12H | Si–CH ₃ |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the C₂ symmetry of this compound, four distinct signals are expected in the spectrum. Two signals correspond to the non-equivalent carbons of the benzene (B151609) ring: one for the two silyl-substituted carbons (C1, C2) and one each for the subsequent pairs of carbons (C3/C6 and C4/C5). A fourth signal, typically found far upfield, corresponds to the four equivalent methyl carbons of the two dimethylsilyl groups. For the related compound 1,2-bis(trimethylsilyl)benzene (B95815), the aromatic carbons appear at δ 128.2, 135.6, and 146.1 ppm, while the methyl carbons appear at δ 2.5 ppm. acs.org

Table 2: Expected ¹³C NMR Spectral Data for this compound The following data is based on typical chemical shifts for analogous structures.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 145 | Aromatic (C –Si) |

| ~ 135 | Aromatic (C H) |

| ~ 128 | Aromatic (C H) |

| ~ 0-2 | Si–C H₃ |

²⁹Si NMR spectroscopy is a powerful tool for characterizing organosilicon compounds, providing direct insight into the chemical environment of the silicon atoms. For this compound, the two silicon atoms are chemically equivalent, resulting in a single resonance in the ²⁹Si NMR spectrum. uva.es The chemical shift of this signal is indicative of a silicon atom bonded to an aromatic ring, two methyl groups, and a hydrogen atom. In related iron silyl (B83357) complexes featuring the this compound ligand, the silicon atoms of the ligand show chemical shifts in the range of δ 21-28 ppm. uva.es

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular formula is C₁₀H₁₈Si₂. chemimpex.com Using the most abundant isotopes (¹²C, ¹H, ²⁸Si), the nominal molecular weight is 194 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) at a precise m/z value of approximately 194.0947, calculated from the exact masses of the isotopes.

The fragmentation pattern upon electron ionization is predictable based on the structure. Common fragmentation pathways for organosilanes include the loss of small alkyl radicals. cdnsciencepub.com

M-15 Peak : A prominent fragment ion is expected at m/z ~179, corresponding to the loss of a methyl radical (•CH₃). This is a very common fragmentation for compounds containing dimethylsilyl groups.

Further Fragmentation : Subsequent fragmentations could involve the loss of the second dimethylsilyl group or cleavage of the silicon-carbon bond connecting the silyl group to the benzene ring. Fragmentation of the aromatic ring itself can also occur, potentially leading to ions like the phenyl cation at m/z 77 after loss of the silyl substituents.

Electrochemical Characterization (e.g., Cyclic Voltammetry for Redox Potentials)

While this compound itself is not typically considered electrochemically active under standard conditions, it serves as a crucial monomer for the synthesis of electroactive organosilicon polymers. Polymers such as poly(o-phenylenesilylene) can be synthesized from this precursor. These types of polymers, which feature a conjugated backbone of alternating aromatic and silyl units, are known to exhibit interesting electronic and electrochemical properties.

The electrochemical behavior of such polymers is typically investigated using cyclic voltammetry (CV). Generally, poly(phenylene-silylene)s and related materials show an irreversible oxidation wave at positive potentials. researchgate.net This oxidation corresponds to the removal of electrons from the σ-conjugated polysilane backbone, leading to the formation of a radical cation (polaron). This process is usually irreversible due to subsequent chemical reactions of the highly reactive radical cations. The exact oxidation potential would depend on the specific polymer structure, solvent, and electrolyte used, but it provides insight into the electronic properties and potential applications in materials science, for example, as hole-transporting layers in electronic devices.

Functionalization Chemistry and Synthesis of Derivatized 1,2 Bis Dimethylsilyl Benzene Analogues

Synthesis of Substituted Aromatic Rings (e.g., Halogenated, Boron-containing)

Modification of the benzene (B151609) core of 1,2-bis(dimethylsilyl)benzene, or its precursors, allows for the introduction of various substituents that can tune the electronic and steric properties of the molecule.

Halogenated Analogues

A convenient method for preparing halogenated derivatives involves a Grignard-type reaction using highly reactive Rieke magnesium (MgR). acs.org This protocol has been successfully applied to the synthesis of fluoro- and chloro-substituted 1,2-bis(trimethylsilyl)benzenes, a method directly analogous to the preparation of dimethylsilyl derivatives. The synthesis starts from the corresponding dihalogenated benzene precursors. acs.org For instance, 1-bromo-2,4-difluorobenzene (B57218) can be reacted with chlorotrimethylsilane (B32843) in the presence of Rieke magnesium in tetrahydrofuran (B95107) (THF) to yield 4-fluoro-1,2-bis(trimethylsilyl)benzene. acs.org Similarly, 4,5-dichloro-1,2-bis(trimethylsilyl)benzene can be prepared from 1,2-dibromo-4,5-dichlorobenzene. acs.org These reactions proceed in good yields, demonstrating a robust pathway to halogen-functionalized backbones. acs.org

| Starting Material | Reagents | Product | Yield (%) |

| 1-Bromo-2,4-difluorobenzene | MgR, Me₃SiCl, THF | 4-Fluoro-1,2-bis(trimethylsilyl)benzene | 70 |

| 1-Bromo-2-chloro-4-fluorobenzene | MgR, Me₃SiCl, THF | 4-Fluoro-1,2-bis(trimethylsilyl)benzene | 53 |

| 1,2-Dibromo-4,5-dichlorobenzene | MgR, Me₃SiCl, THF | 4,5-Dichloro-1,2-bis(trimethylsilyl)benzene | 67 |

Table 1. Synthesis of Halogenated 1,2-Bis(trimethylsilyl)benzene (B95815) Analogues via Rieke Magnesium. acs.org

Boron-containing Analogues

Boron-containing derivatives of this compound can be synthesized through lithium-halogen exchange followed by reaction with a boron-containing electrophile. A key precursor for this route is o-(dimethylsilyl)bromobenzene. This precursor undergoes a bromine-lithium exchange reaction when treated with n-butyllithium (n-BuLi) to generate o-silyl(lithio)benzene. koreascience.kr This lithiated intermediate can then be reacted with a diaryl(isopropoxy)borane, such as di(p-tolyl)(isopropoxy)borane, to form the target molecule, o-[(isopropoxy)dimethylsilyl][di(p-tolyl)boryl]benzene. koreascience.kr This multi-step synthesis provides a targeted method for installing a diarylboryl group onto the benzene ring adjacent to a dimethylsilyl moiety. koreascience.kr

Selective Functionalization at Silicon-Hydrogen Sites

The Si-H bonds in this compound are key sites for selective functionalization, enabling a range of transformations including hydrosilylation, dehydrogenative coupling, and the formation of cyclic organometallic complexes.

One notable reaction involves the activation of both Si-H bonds by a transition metal center. For example, this compound reacts with certain platinum(II) dimethyl complexes, such as those containing P,N-chelating ligands, to yield cyclic bis(silyl) platinum complexes. acs.org In this transformation, the platinum center oxidatively adds the two Si-H bonds, resulting in a stable five-membered ring structure incorporating the platinum atom and the two silicon atoms. acs.org

The Si-H groups are also highly effective in hydrosilylation reactions, particularly in the reduction of carbonyl compounds. The rhodium complex RhCl(PPh₃)₃ catalyzes the hydrosilylation of ketones using this compound as the disilane (B73854) reducing agent. This reaction is proposed to proceed through a synergistic mechanism where both Si-H groups and the metal center are involved in the reduction process. acs.org

Furthermore, analogous to its 1,4-isomer, this compound can undergo dehydrocarbon polycondensation reactions. The reaction of 1,4-bis(dimethylsilyl)benzene (B1337063) with dialkoxysilanes in the presence of a B(C₆F₅)₃ catalyst results in the formation of poly(silphenylene-siloxane)s. ccspublishing.org.cn This process involves the formation of Si-O bonds through the reaction of Si-H and Si-OR groups, demonstrating a pathway for converting the Si-H functionality into siloxane linkages. ccspublishing.org.cn

| Reaction Type | Reagent(s) | Product Type | Ref. |

| Cyclometalation | Platinum(II) dimethyl complex | Cyclic bis(silyl) platinum complex | acs.org |

| Hydrosilylation | Ketone, RhCl(PPh₃)₃ | Alcohol | acs.org |

| Dehydrogenative Coupling | Dialkoxysilane, B(C₆F₅)₃ | Poly(silphenylene-siloxane) | ccspublishing.org.cn |

Table 2. Examples of Selective Functionalization at Silicon-Hydrogen Sites.

Conversion to Silacyclohexenes and Related Silicon-Containing Heterocycles

The dual Si-H functionalities of this compound make it an excellent precursor for the synthesis of silicon-containing heterocycles through reactions with unsaturated molecules like alkynes. A prime example is the transition-metal-catalyzed double silylation of alkynes.

The reaction of this compound with diphenylacetylene, catalyzed by a palladium complex such as Pd(dba)₂ in the presence of a phosphine (B1218219) ligand, leads to the formation of a 1,4-disilacyclohexa-2,5-diene. In this cycloaddition reaction, the two Si-H bonds add across the alkyne's triple bond, creating a six-membered ring that incorporates the two silicon atoms and the two alkyne carbons. The product of this specific reaction is 1,1,4,4-tetramethyl-2,3-diphenyl-1,4-disilacyclohexa-2,5-diene. This transformation provides a direct and efficient route to complex silicon-containing heterocycles that are otherwise difficult to access. researchgate.net

In a related reaction, this compound reacts with [Fe(mesityl)₂]₂ in an aromatic solvent under a nitrogen atmosphere to form a unique iron-containing disila-heterocycle. researchgate.net This highlights the versatility of the compound in forming various types of silicon-based ring systems, including those incorporating transition metals. researchgate.net

Polymerization Chemistry Involving 1,2 Bis Dimethylsilyl Benzene

Synthesis of Poly(trimethylsilyl)benzenes

The direct polymerization of 1,2-bis(dimethylsilyl)benzene through the self-dehydrocoupling of its Si-H groups to form a polymer with a silicon-silicon backbone, such as poly(o-phenylenedimethylsilylene), is not extensively documented in scientific literature. Transition metal-catalyzed dehydrocoupling is a known method for forming polysilanes from hydrosilanes, but specific application to this compound to produce high molecular weight polymers is not readily found.

Instead, the reactivity of the Si-H groups in bis(dimethylsilyl)benzene isomers is typically exploited in cross-dehydrocoupling reactions with other bifunctional monomers, such as water, diols, or ammonia, to yield a variety of polymers like polycarbosiloxanes and polycarbosilazanes. uwaterloo.cauwaterloo.ca

Poly(silphenylene-siloxane) Synthesis via Dehydrocarbon Polycondensation

A prominent method for synthesizing poly(silphenylene-siloxane)s is the dehydrocarbon polycondensation of a bis(dimethylsilyl)benzene with a dialkoxysilane. This reaction is efficiently catalyzed by tris(pentafluorophenyl)borane, B(C6F5)3. cjps.org While much of the detailed research has utilized the 1,4-isomer of bis(dimethylsilyl)benzene, the chemistry is analogous for the 1,2-isomer.

The reaction proceeds via the coupling of the Si-H groups of this compound with the Si-OR groups of a dialkoxysilane comonomer, forming a stable Si-O-Si linkage in the polymer backbone and releasing a hydrocarbon as the sole byproduct. cjps.org This method is advantageous as it can be performed at or below room temperature and avoids the formation of corrosive byproducts like HCl, which can occur in other condensation routes (e.g., using chlorosilanes). cjps.org

A general procedure involves charging a dry, inert-atmosphere flask with a solvent (e.g., toluene), the bis(dimethylsilyl)benzene monomer, and a catalytic amount of B(C6F5)3. The dialkoxysilane comonomer is then added dropwise. The polymerization is typically completed after a few hours of stirring, and the resulting polymer is isolated by precipitation in a non-solvent like methanol. cjps.org

Using this method, various copolymers have been synthesized by reacting 1,4-bis(dimethylsilyl)benzene (B1337063) with different dialkoxysilanes, yielding polymers with weight-average molecular weights (Mw) in the range of 8,600 to 18,700 g/mol . cjps.org

| Polymer Name | Dialkoxysilane Monomer | Yield (%) | Mw (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|---|

| Poly(tetramethyl-p-silphenylene-dimethyl)siloxane (PTMPS-DMS) | Dimethyldimethoxysilane | 78 | 9650 | 1.82 |

| Poly(tetramethyl-p-silphenylene-vinylmethyl)siloxane (PTMPS-VMS) | Vinylmethyldimethoxysilane | 75 | 8688 | 1.71 |

| Poly(tetramethyl-p-silphenylene-diphenyl)siloxane (PTMPS-DPS) | Diphenyldimethoxysilane | 86 | 18642 | 2.28 |

Q & A

Q. What are the common synthesis routes for 1,2-bis(dimethylsilyl)benzene, and how are yields optimized?

The compound is typically synthesized via silylation reactions. A widely used method involves reacting 1,2-dibromobenzene with chlorodimethylsilane in the presence of Mg and LiCl in 1,3-dimethyl-2-imidazolidinone (DMI) under mild conditions, achieving yields up to 81% . Optimization strategies include adjusting the stoichiometry of Mg/CuCl catalysts, reaction temperature (30–60°C), and solvent polarity. GC-MS and NMR are critical for monitoring reaction progress and purity .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and ²⁹Si) to verify silyl group connectivity and aromatic proton environments.

- GC-MS for purity assessment and detecting byproducts like unreacted silanes or halogenated intermediates.

- Elemental analysis to confirm stoichiometry (C₁₂H₂₂Si₂). Structural data (SMILES: CSi(C)c1ccccc1Si(C)C) and InChI keys (YHMJZIJXVNRXIN-UHFFFAOYSA-N) are used for database cross-referencing .

Q. What are the critical physical properties of this compound for experimental design?

Key properties include:

- Boiling point : 101°C at 13 mmHg .

- Density : 0.898 g/mL at 25°C .

- Refractive index : 1.51 . These parameters inform solvent selection, distillation protocols, and storage conditions (room temperature, inert atmosphere) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How is this compound utilized in polymerization studies, and what are its thermal stability limits?

The compound serves as a precursor for phenylene-disiloxane polymers via catalytic cross-dehydrocoupling with water. Thermal gravimetric analysis (TGA) reveals decomposition onset at ~250°C, with stability influenced by siloxane backbone rigidity. Differential scanning calorimetry (DSC) shows glass transition temperatures (Tg) between -50°C and 100°C, depending on copolymer composition .

Q. What functional group transformations are feasible with this compound, and how do reaction conditions affect selectivity?

The dimethylsilyl groups undergo hydrolysis to silanols under acidic or basic conditions, enabling further functionalization (e.g., crosslinking). Transition-metal-catalyzed reactions (Pd, Ni) can replace silyl groups with aryl or alkyl moieties. Selectivity depends on catalyst choice (e.g., PdCl₂ vs. NiCl₂) and solvent polarity, with DMI favoring silyl retention .

Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 81% vs. "high yields")?

Discrepancies often arise from variations in catalyst activation (e.g., Mg/LiCl ratios), silane stoichiometry, or workup procedures. Systematic optimization using design-of-experiments (DoE) frameworks is recommended. For example, increasing Mg:CuCl ratios from 1:1 to 2:1 improves yield by enhancing silyl radical formation .

Q. What precautions are necessary for handling this compound in air-sensitive reactions?

The compound is moisture-sensitive and requires storage under inert gas (N₂/Ar). Use Schlenk-line techniques for transfers and reactions. Glovebox protocols are advised for long-term storage. Safety measures include flame-resistant PPE and ventilation to mitigate exposure to decomposition products (e.g., CO, SiO₂) .

Q. How does steric hindrance from the dimethylsilyl groups influence reactivity in cross-coupling reactions?

The bulky silyl groups reduce electron density on the benzene ring, slowing electrophilic substitution. However, they enhance stability in radical polymerization. Computational studies (DFT) show that steric effects lower activation energies for silyl migration by ~15 kJ/mol compared to trimethylsilyl analogs, impacting regioselectivity .

Methodological Notes

- Synthesis Optimization : Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps.

- Thermal Analysis : Pair TGA with evolved gas analysis (EGA) to characterize decomposition pathways.

- Safety Protocols : Implement real-time gas monitoring for silane leaks in large-scale reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.